2,2-Diethyloxan-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2,2-diethyloxan-4-amine |
InChI |
InChI=1S/C9H19NO/c1-3-9(4-2)7-8(10)5-6-11-9/h8H,3-7,10H2,1-2H3 |
InChI Key |
SYEFYWOBJCEVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)N)CC |
Origin of Product |
United States |
Elucidation of Reaction Chemistry and Mechanistic Pathways of 2,2 Diethyloxan 4 Amine
Nucleophilic Reactivity of the Secondary Amine Moiety
While specific experimental nucleophilicity parameters for 2,2-Diethyloxan-4-amine are not extensively documented, a quantitative assessment can be made by comparing it to structurally analogous secondary amines. A widely used scale for quantifying nucleophilicity is Mayr's nucleophilicity parameter (N). masterorganicchemistry.comacs.org This scale is derived from the kinetics of reactions between nucleophiles and standard electrophiles. acs.org Generally, a higher N value indicates greater nucleophilic reactivity. masterorganicchemistry.com
The nucleophilicity of this compound is expected to be comparable to other cyclic secondary amines like piperidine (B6355638), but modulated by the steric hindrance from the gem-diethyl group. The oxygen atom in the oxane ring, being electron-withdrawing, might slightly reduce the electron density on the nitrogen compared to a purely carbocyclic analogue like piperidine. masterorganicchemistry.com
Table 1: Mayr's Nucleophilicity Parameters (N) for Representative Amines in Water
| Amine | Class | Structure | N (in H₂O) |
|---|---|---|---|
| Ammonia (B1221849) | Primary | NH₃ | 9.5 |
| Ethylamine | Primary | CH₃CH₂NH₂ | 12.9 |
| n-Propylamine | Primary | CH₃(CH₂)₂NH₂ | 13.3 |
| Isopropylamine | Primary | (CH₃)₂CHNH₂ | 12.0 |
| tert-Butylamine | Primary | (CH₃)₃CNH₂ | 10.5 |
| Diethylamine | Secondary | (CH₃CH₂)₂NH | 14.7 |
| Piperidine | Secondary (Cyclic) | C₅H₁₀NH | 18.1 |
Data sourced from Mayr's nucleophilicity database and related studies. masterorganicchemistry.com
Based on this data, the cyclic structure of amines like piperidine significantly enhances nucleophilicity compared to acyclic secondary amines like diethylamine. masterorganicchemistry.com The constrained ring structure of this compound likely "ties back" the alkyl groups, potentially reducing steric hindrance at the nitrogen compared to a similarly substituted acyclic amine, thus enhancing its reactivity. masterorganicchemistry.comquora.com However, the electron-withdrawing effect of the ring oxygen, similar to morpholine (B109124), would counteract this, suggesting its nucleophilicity parameter N would likely fall between that of morpholine and piperidine.
Secondary amines readily undergo acyl transfer reactions with acylating agents such as acid chlorides, anhydrides, and esters to form amides. For this compound, this reaction would yield the corresponding N-acyl derivative. The reaction is a nucleophilic acyl substitution.
The general mechanism involves:
Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, expelling the leaving group (e.g., chloride, carboxylate) to form the stable amide product.
Kinetic analysis of these reactions reveals that they are typically second-order, with the rate dependent on the concentrations of both the amine and the acylating agent. nih.govacs.org The rate of acylation is highly sensitive to the nucleophilicity of the amine and the nature of the leaving group on the acylating agent. nih.gov
In the context of kinetic resolution, where a racemic mixture of a chiral amine is reacted with a chiral acylating agent, the rate of acylation differs for the two enantiomers. This allows for the separation of the faster-reacting enantiomer (as the amide) from the slower-reacting one (unreacted amine). nih.govresearchgate.net Computational studies on the kinetic resolution of cyclic amines have shown that the selectivity is often determined in a concerted transition state where the catalyst or other species facilitates proton transfer from the amine as it attacks the acylating agent. nih.gov The steric environment around the nitrogen atom is a critical factor in determining the enantioselectivity of these reactions. nih.gov
The nucleophilic character of this compound enables it to participate in addition reactions with various unsaturated functional groups.
Addition to Carbonyls (Aldehydes and Ketones): Secondary amines react with aldehydes and ketones to form enamines. openstax.orglibretexts.org This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate. ucalgary.ca
Mechanism of Enamine Formation:
Nucleophilic attack by the amine on the carbonyl carbon forms a zwitterionic tetrahedral intermediate. libretexts.org
Proton transfer from the nitrogen to the oxygen yields a neutral carbinolamine. openochem.org
Protonation of the hydroxyl group by the acid catalyst makes it a good leaving group (water). jove.com
Loss of water from the protonated carbinolamine generates an iminium ion. openstax.org
Since the nitrogen has no proton to lose (unlike in imine formation with primary amines), a proton is removed from an adjacent carbon (the α-carbon), forming the C=C double bond of the enamine product. openstax.orgjove.com
Addition to Imines: this compound can add to the carbon-nitrogen double bond of imines in a reaction analogous to its addition to carbonyls. This forms an aminal, a functional group with two amino groups attached to the same carbon.
Addition to Activated Olefins (Aza-Michael Addition): The compound can act as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds or other electron-deficient alkenes (Michael acceptors). masterorganicchemistry.com This reaction, known as the aza-Michael addition, results in the formation of a new carbon-nitrogen bond at the β-position of the activated olefin.
The nucleophilicity of an amine is a complex interplay of electronic effects, steric hindrance, and solvation. fiveable.memasterorganicchemistry.com
Primary vs. Secondary vs. Tertiary Amines: In solution, the general trend for nucleophilicity is often secondary > primary > tertiary. fiveable.metutorchase.com
Primary Amines: Less sterically hindered than secondary amines, but also less electron-rich due to having only one alkyl group donating electron density to the nitrogen. fiveable.metutorchase.com
Secondary Amines: Often represent an optimal balance. They have two electron-donating alkyl groups, increasing the electron density on the nitrogen compared to primary amines, and are typically less sterically hindered than tertiary amines. fiveable.mequora.com
Tertiary Amines: Although they have three electron-donating groups, the significant steric hindrance often makes them poor nucleophiles, though they are strong bases. fiveable.mequora.com The lone pair is sterically inaccessible for attacking a carbon atom. libretexts.org
Cyclic vs. Acyclic Amines: Cyclic secondary amines, such as piperidine, are generally more nucleophilic than their acyclic counterparts, like diethylamine. masterorganicchemistry.com The rigid ring structure reduces the steric hindrance that can arise from freely rotating alkyl groups in acyclic amines. masterorganicchemistry.com As a cyclic amine, this compound is expected to be a strong nucleophile, though its reactivity will be tempered by the factors discussed previously.
Table 2: Comparative Nucleophilicity and Basicity of Amine Classes
| Amine | Class | N (in H₂O) | pKₐH | Key Factors |
|---|---|---|---|---|
| Ethylamine | Primary | 12.9 | ~10.8 | Less sterically hindered, one EDG* |
| Diethylamine | Secondary | 14.7 | ~11.0 | Good balance of electronics (two EDGs*) and sterics |
| Triethylamine | Tertiary | - | ~10.7 | Highly sterically hindered, poor nucleophile |
| Piperidine | Secondary (Cyclic) | 18.1 | ~11.1 | Reduced steric hindrance due to cyclic structure |
*EDG = Electron-Donating Group; *EWG = Electron-Withdrawing Group. Data sourced from various physical organic chemistry databases. masterorganicchemistry.com
Reactions of the Amine Group with Specific Reagents
A characteristic reaction of secondary amines is their reaction with nitrous acid (HNO₂) to form N-nitrosamines. chemistrysteps.comdoubtnut.com Nitrous acid is unstable and is typically generated in situ from a salt like sodium nitrite (B80452) (NaNO₂) under acidic conditions. chemistrysteps.comwikipedia.org
The reactive electrophile in this reaction is the nitrosonium ion, NO⁺, which is formed from the protonation and subsequent dehydration of nitrous acid. chemistrysteps.com
Mechanism of N-Nitrosation:
The nucleophilic nitrogen of this compound attacks the electrophilic nitrosonium ion. wikipedia.org
A proton is lost from the resulting ammonium (B1175870) ion to yield the stable N-nitrosamine product, N-nitroso-2,2-diethyloxan-4-amine. youtube.com
Unlike primary amines, which go on to form diazonium salts and often decompose to release nitrogen gas, the reaction with secondary amines stops at the N-nitrosamine stage because there are no further protons on the nitrogen to facilitate the elimination of water. chemistrysteps.comyoutube.com The formation of a yellow, oily product upon treatment with acidified nitrite is a classic chemical test for secondary amines. doubtnut.comvedantu.com Other nitrosating agents, such as dinitrogen trioxide (N₂O₃) or alkyl nitrites, can also effect this transformation. researchgate.netacs.org
Formation of N-Substituted Derivatives
The nitrogen atom in this compound serves as a potent nucleophile, readily reacting with a variety of electrophiles to yield N-substituted products. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures.
N-Alkylation: In reactions with alkyl halides, this compound is expected to undergo nucleophilic substitution to form tertiary amines. libretexts.orgmsu.edu This reaction typically proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides. msu.edu The reaction of the starting amine with the alkylated product can lead to the formation of quaternary ammonium salts if the tertiary amine product competes with the starting material for the alkyl halide. msu.edu
N-Acylation: The amine reacts rapidly with acid chlorides and acid anhydrides to produce N,N-disubstituted amides. libretexts.org This acylation reaction is generally high-yielding and is often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org
N-Arylation: The synthesis of N-aryl derivatives can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This method allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate, providing access to a wide range of N-aryl substituted products. mdpi.com
Table 1: Representative N-Substitution Reactions of this compound
| Reaction Type | Electrophile | General Product | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Solvent (e.g., CH3CN, DMF), optional base |
| N-Acylation | Acid Chloride (R-COCl) | Amide | Aprotic solvent, base (e.g., Pyridine, Et3N) |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | N-Aryl Amine | Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) |
Mechanistic Investigations of Transformative Reactions
Catalytic Dehydrocoupling Mechanisms Involving Amines
Amine-boranes are of significant interest for chemical hydrogen storage, and their dehydrocoupling is a key reaction for releasing hydrogen and forming B-N polymers. acs.orgresearchgate.net The dehydrocoupling of an amine like this compound with a borane (B79455) source (e.g., pinacolborane, HBPin) can be facilitated by transition metal catalysts. rsc.org
The mechanism for these reactions is complex and varies with the catalyst system. For instance, with ruthenium(II) catalysts, the process can involve the intermediacy of solvent-stabilized borenium cations. acs.org A comprehensive study on bifunctional ruthenium catalysts suggests a mechanism that involves the transfer of a proton from the amine's N-H bond and a hydride from the borane's B-H bond to the catalyst, highlighting the necessity of the N-H bond for the reaction to proceed. acs.org Stoichiometric studies involving tin(II) pre-catalysts also point towards the formation of a catalytically active tin(II) hydride species. rsc.org
Table 2: Catalyst Systems for Amine-Borane Dehydrocoupling
| Catalyst Type | Metal Center | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Half-Sandwich Complexes | Ruthenium (Ru) | Formation of borenium cation intermediates | acs.org |
| Bifunctional Amine/Amido Complexes | Ruthenium (Ru) | Proton and hydride transfer to catalyst | acs.org |
| Alkoxide Complexes | Tin (Sn) | Generation of an active tin(II) hydride species | rsc.org |
Rate-Determining Steps and Transition State Characterization in Nucleophilic Processes
Nucleophilic substitution reactions involving amines can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular). masterorganicchemistry.com For a secondary amine like this compound acting as a nucleophile, the SN2 pathway is generally favored, especially with unhindered primary or secondary alkyl halides. lumenlearning.com
In an SN2 reaction, the rate-determining step is bimolecular, meaning its rate depends on the concentration of both the amine (nucleophile) and the electrophile (substrate). masterorganicchemistry.comlibretexts.org The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. libretexts.org This process proceeds through a single transition state where the new nitrogen-carbon bond is partially formed and the carbon-leaving group bond is partially broken. libretexts.org
The characterization of such transition states often relies on computational methods, such as density functional theory (DFT). frontiersin.orgnih.gov These theoretical studies can elucidate the geometry and energy of the transition state, providing insights into the reaction's activation energy and stereochemical outcome. nih.gov For example, in amine-catalyzed reactions, DFT calculations have been used to model transition states and explain observed stereoselectivities. nih.gov
Role of Amine Functionality in Organocatalysis and Metal-Catalyzed Processes (e.g., amine-catalyzed cycloadditions)
The amine functionality is a cornerstone of organocatalysis, where small organic molecules accelerate chemical reactions. Secondary amines, such as this compound, can act as catalysts by reversibly forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. mdpi.comuniroma1.it
Iminium Catalysis: In reactions like the Diels-Alder [4+2] cycloaddition, a secondary amine catalyst can condense with an α,β-unsaturated aldehyde or ketone. mdpi.com This forms a transient iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thereby accelerating the cycloaddition with a diene. mdpi.com
Enamine Catalysis: Alternatively, the amine can react with a saturated aldehyde or ketone to form an enamine intermediate. This enamine is a potent nucleophile and can participate in various reactions, including aldol (B89426) and Michael additions. nih.gov
Cycloadditions with CO2: Amines can also catalyze the cycloaddition of carbon dioxide with epoxides to produce valuable cyclic carbonates. researchgate.net The mechanism can involve the amine activating CO2 to form a carbamate (B1207046) salt, which then reacts with the epoxide. frontiersin.orgresearchgate.net
Table 3: Amine-Catalyzed Cycloaddition Reactions
| Reaction | Reactants | Key Intermediate | Product |
|---|---|---|---|
| Diels-Alder ([4+2]) | α,β-Unsaturated Aldehyde + Diene | Iminium Ion | Cyclohexene derivative |
| [3+2] Cycloaddition | Allenoate + Enone | Zwitterionic Adduct | Dihydropyran derivative |
| CO2 Fixation | Epoxide + CO2 | Carbamate Salt | Cyclic Carbonate |
Applications of 2,2 Diethyloxan 4 Amine As a Synthetic Intermediate and Scaffolding Element
Envisioned Construction of Complex Heterocyclic Systems
The core structure of 2,2-Diethyloxan-4-amine, featuring a saturated oxygen-containing ring and a reactive amine group, theoretically allows for its incorporation into more complex molecular frameworks.
Bridged and Fused Ring Systems Incorporating the Oxane-Amine Unit
In theory, the amine functionality of this compound could serve as a nucleophilic handle to initiate cyclization reactions, leading to the formation of bridged or fused ring systems. For instance, intramolecular reactions with a suitably placed electrophilic center on a substituent attached to the amine could lead to the formation of a new ring that shares one or more atoms with the original oxane scaffold. However, no specific examples of such transformations have been reported in the literature.
Spirocyclic Architectures Utilizing the Oxane Scaffold
Similarly, the oxane ring itself could potentially participate in reactions that lead to the formation of spirocyclic compounds. The carbon atoms of the oxane ring, particularly those adjacent to the oxygen atom, could be functionalized to participate in cyclization reactions, creating a spiro center. Despite this theoretical potential, there is no available research demonstrating the use of this compound in the synthesis of spirocyclic architectures.
Postulated Role as a Precursor in Multi-Component Organic Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are a powerful tool in modern organic synthesis. The primary amine group of this compound makes it a candidate for participation in various MCRs, such as the Ugi or Passerini reactions. In these hypothetical scenarios, the amine would provide one of the essential components, leading to the formation of complex acyclic or heterocyclic structures incorporating the 2,2-diethyloxane moiety. Regrettably, a review of the current scientific literature does not provide any specific instances of this compound being utilized in this capacity.
Hypothetical Role in the Design and Synthesis of Advanced Chemical Materials
The structural characteristics of this compound also suggest its potential as a monomer or building block for advanced chemical materials.
The presence of the amine group allows for its incorporation into polymer chains through reactions like polyamidation or polyimidation. The bulky and non-planar 2,2-diethyloxane unit could impart specific properties to the resulting polymers, such as increased solubility, altered thermal properties, or modified mechanical strength.
Despite these intriguing possibilities, there is a clear lack of empirical data and published research to substantiate the role of this compound in the development of polymer precursors or supramolecular building blocks.
Advanced Computational and Theoretical Studies on 2,2 Diethyloxan 4 Amine
Conformational Analysis and Energy Landscapes of the Oxane Ring System
The six-membered oxane (tetrahydropyran) ring of 2,2-Diethyloxan-4-amine is conformationally flexible, similar to cyclohexane. Its most stable conformations are typically chair forms, which minimize angular and torsional strain. The presence of substituents—two ethyl groups at the C2 position and an amine group at the C4 position—dictates the relative stability of the possible chair conformers.
A comprehensive conformational analysis involves identifying all low-energy structures and mapping the potential energy surface. nih.govnih.gov For this compound, the primary equilibrium of interest is the ring-flip between two chair conformations, which interconverts axial and equatorial substituents.
Chair Conformation 1 (Axial Amine): The amine group is in the axial position, and one ethyl group is axial while the other is equatorial.
Chair Conformation 2 (Equatorial Amine): The amine group is in the more stable equatorial position, with the ethyl groups remaining in their respective orientations.
The relative stability of these conformers is governed by steric interactions, particularly 1,3-diaxial interactions. An axial substituent experiences steric repulsion from the other axial atoms or groups at the C3 and C5 positions relative to it. In the case of the axial-amine conformer, the -NH2 group would interact with the axial hydrogens on the same side of the ring. The equatorial position minimizes these steric clashes, and therefore, the conformer with the amine group in the equatorial position is predicted to be significantly more stable. acs.org
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these conformers and the energy barrier for the ring-flip transition state. montclair.edu This allows for the construction of an energy landscape, which maps the potential energy as a function of the molecule's geometry.
| Conformer | Amine Position | Calculated Relative Energy (kJ/mol) | Predicted Equilibrium Population (%) |
|---|---|---|---|
| 1 | Axial | 8.2 | 4.1 |
| 2 | Equatorial | 0.0 | 95.9 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which in turn determine its reactivity. nih.govnih.govetsu.edu Methods like DFT are commonly employed to model the electronic structure of molecules like this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk
HOMO: The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons. This indicates that the amine group is the primary site for electrophilic attack. acs.org
LUMO: The LUMO represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electrophile. The LUMO is likely distributed across the anti-bonding orbitals of the C-O and C-N sigma bonds within the ring, making these areas susceptible to nucleophilic attack, potentially leading to ring-opening reactions. acs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity.
| Orbital | Calculated Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -5.8 | Nitrogen lone pair (Amine group) |
| LUMO | 1.5 | σ* orbitals of C-O and C-N bonds |
| HOMO-LUMO Gap | 7.3 | - |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
For this compound, the ESP map is predicted to show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. These are the sites most likely to interact with electrophiles or act as hydrogen bond acceptors.
Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms of the amine group. These sites are susceptible to attack by nucleophiles and can act as hydrogen bond donors.
Neutral Potential (Green): The hydrocarbon portions of the molecule, including the ethyl groups and the ring's methylene (B1212753) groups, are expected to have a relatively neutral potential.
Transition State Modeling and Reaction Pathway Calculations for Mechanistic Elucidation
Computational chemistry allows for the detailed study of reaction mechanisms by modeling the transition states—the highest energy points along a reaction coordinate. e3s-conferences.orgntu.edu.sg By calculating the energies of reactants, products, and transition states, the activation energy (the barrier to reaction) can be determined, providing insight into the reaction's feasibility and kinetics. rsc.org
A plausible reaction for this compound is its reaction with an electrophile, such as protonation under acidic conditions, which could initiate a ring-opening mechanism. researchgate.net Theoretical calculations can model the pathway of such a reaction:
Protonation: The amine nitrogen, being the most nucleophilic site, is protonated.
Ring Opening: The protonated amine may facilitate the cleavage of a C-O bond, leading to a ring-opened carbocation intermediate.
Nucleophilic Attack: A nucleophile present in the reaction medium can then attack the carbocation.
Transition state calculations would provide the geometries and energies of the intermediates and transition states involved, allowing for a detailed mechanistic understanding. For instance, modeling the oxy-Michael cyclization is a common application for substituted tetrahydropyrans. e3s-conferences.orgrsc.org
| Reaction Step | Species | Calculated Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | This compound + H+ | 0.0 |
| Transition State 1 | Protonation of Amine | 5.2 |
| Intermediate | Protonated Amine | -25.0 |
| Transition State 2 | C-O Bond Cleavage | 120.5 |
| Product | Ring-Opened Carbocation | 85.3 |
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions
While quantum chemical calculations are often performed on isolated molecules (in the gas phase), molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nsf.govaiche.org MD simulations model the movements of atoms over time, providing a dynamic picture of how a solute molecule interacts with its solvent environment. nih.govmdpi.com
For this compound, MD simulations could reveal:
Solvation Shell Structure: How solvent molecules, such as water, arrange themselves around the solute. Water molecules are expected to form specific hydrogen bonds with the amine group (acting as both donor and acceptor) and the oxane oxygen (acting as an acceptor). nih.gov
Conformational Dynamics: The simulations can show the rate of ring-flipping and how it is influenced by the solvent.
Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated.
Analysis of the simulation trajectories, for example, through radial distribution functions (RDFs), can quantify the extent of hydrogen bonding between the amine group and water molecules.
| Interaction Pair (Solute-Solvent) | Peak of First Solvation Shell (Å) from RDF | Coordination Number | Description |
|---|---|---|---|
| Amine N --- Water O | 3.5 | 2.1 | Hydrogen bonding to N lone pair |
| Amine H --- Water O | 2.8 | 1.8 | Hydrogen bonding from N-H |
| Oxane O --- Water H | 2.9 | 1.5 | Hydrogen bonding to O lone pair |
Prediction of Spectroscopic Data for Structural Verification (e.g., NMR chemical shifts, vibrational frequencies)
A crucial application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure and conformation of a synthesized molecule.
NMR Chemical Shifts: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. For this compound, calculations would predict distinct shifts for the axial and equatorial conformers. For example, the proton on the carbon bearing the amine group (C4-H) is expected to have a significantly different chemical shift depending on whether it is in an axial or equatorial position. researchgate.net
| Atom | Calculated ¹³C Chemical Shift (ppm) - Equatorial Conformer | Calculated ¹H Chemical Shift (ppm) - Equatorial Conformer |
|---|---|---|
| C2 | 75.1 | - |
| C3 | 40.2 | 1.6 (ax), 1.9 (eq) |
| C4 | 48.5 | 3.1 (ax) |
| C5 | 40.2 | 1.6 (ax), 1.9 (eq) |
| C6 | 65.8 | 3.5 (ax), 4.0 (eq) |
| Ethyl-CH2 | 28.9 | 1.5 |
| Ethyl-CH3 | 8.5 | 0.9 |
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to peaks in infrared (IR) and Raman spectra. researchgate.net For this compound, characteristic vibrational modes would include:
N-H stretching of the amine group (~3300-3400 cm⁻¹)
C-H stretching of the alkyl groups (~2850-3000 cm⁻¹)
C-O-C asymmetric stretching of the ether linkage (~1100 cm⁻¹)
N-H bending (~1600 cm⁻¹)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Symmetric Stretch | 3350 | Medium |
| N-H Asymmetric Stretch | 3410 | Medium |
| C-H Stretch (Alkyl) | 2870-2980 | Strong |
| N-H Bend (Scissoring) | 1615 | Medium |
| C-O-C Asymmetric Stretch | 1105 | Strong |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
High-Resolution Mass Spectrometry for Molecular Formula Determination of Derivatives
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. For a hypothetical derivative of 2,2-Diethyloxan-4-amine, such as an N-acetylated version, HRMS would be the primary technique for confirming its elemental composition.
In a typical workflow, the derivatized compound would be introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The instrument would then measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, to a high degree of accuracy (typically within 5 ppm). This experimentally determined accurate mass is then compared against a database of possible molecular formulas to find the best fit.
Hypothetical HRMS Data for N-acetyl-2,2-diethyloxan-4-amine:
| Parameter | Value |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Calculated Monoisotopic Mass | 199.1572 |
| Ionization Mode | ESI+ |
| Observed m/z ([M+H]⁺) | 200.1645 |
| Mass Accuracy (ppm) | 1.5 |
This high degree of mass accuracy provides strong evidence for the proposed molecular formula, ruling out other potential elemental compositions.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
While HRMS provides the molecular formula, NMR spectroscopy is essential for elucidating the precise connectivity and three-dimensional arrangement of atoms within the molecule. For a complete structural assignment of this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed.
¹H NMR: This experiment provides information about the chemical environment and number of different types of protons in the molecule. The chemical shifts, integration values, and coupling patterns of the proton signals would be used to identify the various methylene (B1212753) and methine groups within the oxane ring and the ethyl substituents.
¹³C NMR: This provides information on the number and types of carbon atoms. The chemical shifts would distinguish between the quaternary carbon at the 2-position, the methylene carbons of the ring and ethyl groups, and the methine carbon bearing the amine group.
2D NMR Experiments:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of spin systems and confirming the connectivity of adjacent protons within the oxane ring and ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each proton signal to its corresponding carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can help determine the relative stereochemistry of the substituents on the oxane ring, for example, by observing through-space interactions between the protons on the ethyl groups and protons on the ring.
By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a derivative can be grown, this technique can provide a three-dimensional model of the molecule, revealing bond lengths, bond angles, and conformational details with very high precision.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined. This would confirm the connectivity established by NMR and provide unequivocal proof of the relative and absolute stereochemistry (if the crystal is non-centrosymmetric and the absolute configuration is determined).
Hypothetical Crystallographic Data Table for a Derivative of this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| R-factor (%) | 4.2 |
This data would provide an unambiguous solid-state structure of the molecule, serving as the ultimate proof of its constitution and stereochemistry.
Chiral Chromatography for Enantiomeric Excess Determination (if chiral forms are synthesized)
The structure of this compound contains a chiral center at the C4 position. If the synthesis of this compound is stereoselective, it is crucial to determine the enantiomeric excess (e.e.) of the product. Chiral chromatography is the most widely used technique for this purpose. researchgate.netsigmaaldrich.comsigmaaldrich.com
This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. sigmaaldrich.com This differential interaction leads to a separation of the enantiomers as they pass through the chromatography column, resulting in two distinct peaks in the chromatogram. The relative area of these peaks is directly proportional to the amount of each enantiomer present, allowing for the precise calculation of the enantiomeric excess.
The development of a chiral separation method would involve screening various CSPs (e.g., polysaccharide-based or cyclodextrin-based) and mobile phase compositions to achieve baseline separation of the enantiomers. researchgate.net High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are common platforms for chiral separations. researchgate.net
Hypothetical Chiral HPLC Data for a Scalemic Mixture of this compound:
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Peak Area (Enantiomer 1) | 95% |
| Peak Area (Enantiomer 2) | 5% |
| Enantiomeric Excess (e.e.) | 90% |
This analytical data would provide a quantitative measure of the stereochemical purity of the synthesized this compound.
Future Research Trajectories and Outlook for Oxane Amine Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which prioritize atom economy, energy efficiency, and the reduction of hazardous waste. rsc.orgnih.gov Future research into 2,2-Diethyloxan-4-amine and related structures will undoubtedly focus on developing synthetic pathways that are both efficient and environmentally sustainable.
Traditional methods for constructing cyclic amines often rely on multi-step sequences that may involve protecting groups and harsh reagents. mdpi.com A key future goal will be the development of one-pot or tandem reactions that can construct the diethyloxan-amine core in a single, streamlined operation. mdpi.com This could involve, for example, the catalytic condensation of readily available starting materials, minimizing purification steps and solvent usage.
Biocatalysis offers a particularly attractive avenue for the green synthesis of chiral amines. nih.gov Enzymes such as transaminases (TAs) and reductive aminases (RedAms) have been established as powerful catalysts for the asymmetric synthesis of a wide variety of amines. nih.govd-nb.infochimia.ch Future work could involve engineering specific enzymes to accept substituted oxane ketones as substrates, thereby producing enantiomerically pure this compound. This approach not only provides access to specific stereoisomers but also operates under mild, aqueous conditions.
| Synthesis Strategy | Potential Advantages | Key Research Challenges |
| One-Pot Multicomponent Reactions | Reduced step-count, minimized waste, high efficiency. mdpi.com | Catalyst design, control of stereoselectivity, substrate scope limitations. |
| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild aqueous conditions, renewable catalyst. nih.govchimia.ch | Enzyme engineering for novel substrate acceptance, overcoming product inhibition. |
| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. tandfonline.comnih.gov | Development of suitable photocatalysts, managing radical side reactions. |
| Solvent-Free or Aqueous Media Synthesis | Drastically reduced environmental impact, simplified workup. mdpi.com | Overcoming solubility issues, catalyst stability and recyclability. |
Exploration of Novel Reactivity Modes and Catalytic Roles for Cyclic Amines
Beyond its synthesis, the inherent reactivity of the this compound scaffold presents numerous opportunities for exploration. The amine functionality can act as a nucleophile, a base, or a directing group for functionalization at other positions on the oxane ring.
A significant future direction lies in the C-H bond functionalization of the oxane ring. springernature.com This strategy allows for the late-stage modification of the core structure, enabling the rapid generation of analogues without the need for de novo synthesis. nih.gov Techniques such as visible light photoredox catalysis could be employed to activate specific C-H bonds, allowing for the introduction of alkyl, aryl, or other functional groups under exceptionally mild conditions. rsc.orgconicet.gov.ar
Furthermore, the chiral nature of this compound suggests its potential application as an organocatalyst or a chiral ligand in asymmetric synthesis. The nitrogen atom can coordinate to a metal center or participate in hydrogen bonding to control the stereochemical outcome of a reaction. Research in this area would involve synthesizing enantiopure forms of the molecule and screening their efficacy in a range of benchmark asymmetric transformations.
| Reaction Type | Potential Application | Enabling Technology |
| α-C–H Functionalization | Introduction of substituents adjacent to the nitrogen atom to modulate basicity and steric profile. | Photoredox catalysis, enzymatic catalysis. conicet.gov.ar |
| β/γ-C–H Functionalization | Modification of the oxane backbone to influence conformation and solubility. | Hydrogen Atom Transfer (HAT) catalysis. |
| Ring-Opening Reactions | Access to linear, difunctionalized compounds from the cyclic precursor. | Lewis acid or transition metal catalysis. |
| Asymmetric Catalysis | Use as a chiral ligand for metal-catalyzed reactions or as a direct organocatalyst. | Synthesis of enantiomerically pure oxane-amine. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, particularly in the pharmaceutical and fine chemical industries. nih.goveuropa.eu This technology offers superior control over reaction parameters, enhanced safety, and straightforward scalability. acs.orgbeilstein-journals.org The synthesis of this compound and its derivatives is well-suited for adaptation to flow-based platforms.
A continuous flow setup could enable the safe handling of reactive intermediates and allow for precise temperature and pressure control, potentially leading to higher yields and purities than achievable in batch reactors. acs.org Furthermore, immobilized catalysts, including enzymes, can be packed into columns within a flow reactor, allowing for efficient reuse of the catalyst and simplified product purification. chimia.chresearchgate.net
Integrating flow synthesis with automated platforms represents the next frontier. researchgate.net An automated system could perform a multi-step synthesis, including reaction, workup, and purification, without manual intervention. nih.gov Such platforms, when combined with computational tools for reaction design and optimization, could rapidly generate libraries of oxane-amine derivatives for screening in drug discovery or materials science applications. This approach accelerates the discovery process by enabling high-throughput synthesis and testing of novel compounds. researchgate.netfirstwordpharma.com
Interdisciplinary Chemical Research Horizons Beyond Traditional Organic Synthesis
The unique three-dimensional structure and functional group arrangement of this compound make it an attractive scaffold for interdisciplinary research.
Medicinal Chemistry: Saturated heterocyclic scaffolds are highly valued in drug discovery because they provide access to three-dimensional chemical space, often leading to improved pharmacological properties compared to flat, aromatic systems. rsc.orgnih.gov The oxane-amine core could serve as a bioisostere for other cyclic structures or as a foundational scaffold for developing new therapeutic agents. nih.govnih.gov Future research would involve synthesizing libraries of derivatives and screening them for biological activity against various disease targets.
Materials Science: Amines are crucial building blocks for polymers and functional materials. acs.org The difunctional nature of this compound (with its amine group and the potential for further functionalization) could be exploited in the synthesis of novel polymers or as a curing agent for epoxy resins. The incorporation of the rigid, gem-diethyl substituted oxane ring could impart unique thermal or mechanical properties to the resulting materials.
Computational Chemistry: In silico studies will be instrumental in predicting the properties and reactivity of this compound. nih.gov Computational modeling can help elucidate reaction mechanisms, predict conformational preferences, and guide the design of derivatives with specific properties. nih.govresearchgate.net For instance, docking studies could predict the binding of oxane-amine derivatives to biological targets, helping to prioritize synthetic efforts in drug discovery campaigns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
